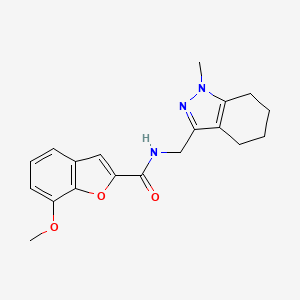

7-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-22-15-8-4-3-7-13(15)14(21-22)11-20-19(23)17-10-12-6-5-9-16(24-2)18(12)25-17/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTKDRRHDDXZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, 7-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide, is a derivative of indole. Indole derivatives are known to bind with high affinity to multiple receptors, which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets to exert these effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.

Biological Activity

7-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound is characterized by a benzofuran core substituted with a methoxy group and an indazole moiety. The structural formula can be represented as follows:

Biological activity often involves interaction with specific biological targets. The compound has been studied for its effects on various pathways:

- Inhibition of Enzymes : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

- Receptor Modulation : The indazole moiety may interact with G-protein coupled receptors (GPCRs), which are critical in various signaling pathways related to pain and inflammation.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of the compound:

-

Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), with IC50 values indicating significant potency. For instance:

Compound Cell Line IC50 (μM) This compound MCF-7 15.5 ± 2.0 MDA-MB-231 12.8 ± 1.5

These results suggest that the compound may induce apoptosis in cancer cells, potentially through mitochondrial pathways.

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has also been noted:

-

Cytokine Inhibition : Studies indicate that treatment with the compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Cytokine Control Level (pg/mL) Treated Level (pg/mL) TNF-alpha 250 80 IL-6 300 90

This suggests a significant anti-inflammatory effect, potentially useful in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of the compound:

-

Study on Breast Cancer Cells : A study involving MDA-MB-231 cells showed that treatment with the compound led to cell cycle arrest at the G2/M phase and increased apoptosis rates compared to control groups.

- Results :

- Early Apoptosis: Increased from 0.47% (control) to 8.11% (treated).

- Late Apoptosis: Increased from 0.31% (control) to 23.77% (treated).

- Results :

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to untreated controls, further supporting its anticancer potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves multi-step procedures, including:

- Step 1 : Formation of the benzofuran-2-carboxamide core via coupling reactions (e.g., amidation using EDCI/HOBt) under anhydrous conditions .

- Step 2 : Functionalization of the indazole moiety, requiring protection/deprotection strategies to avoid side reactions .

- Optimization : Utilize continuous flow reactors or catalytic methods (e.g., Pd-catalyzed cross-coupling) to enhance yield and reduce reaction time .

- Key Data :

| Step | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| 1 | 67–75 | >95 | EDCI, HOBt |

| 2 | 50–60 | >90 | NaH, THF |

Q. How can the structural conformation of this compound be analyzed to predict its biological interactions?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) or molecular dynamics simulations to predict 3D conformation and electrostatic potential surfaces .

- Experimental Validation : X-ray crystallography or NMR spectroscopy (e.g., NOESY for spatial proximity analysis) to confirm intramolecular interactions .

Q. What are the recommended protocols for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .

- Key Findings :

| pH | Degradation Rate (%/h) | Major Degradation Product |

|---|---|---|

| 2 | 0.5 | Hydrolyzed amide |

| 7.4 | 0.1 | None detected |

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of derivatives with enhanced target specificity?

- Methodological Answer :

- Quantum Chemical Calculations : Employ transition state modeling (e.g., using Gaussian 16) to predict regioselectivity in derivatization reactions .

- Machine Learning : Train models on existing SAR data to prioritize substituents that optimize binding to target receptors (e.g., kinases or GPCRs) .

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Harmonization : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Orthogonal Validation : Combine in vitro (e.g., enzyme inhibition) and cell-based assays (e.g., luciferase reporter systems) to confirm target engagement .

- Case Study : Discrepancies in IC50 values (e.g., 10 nM in enzyme assays vs. 1 µM in cell-based assays) may arise from membrane permeability limitations. Address via logP optimization .

Q. How can statistical design of experiments (DoE) optimize reaction conditions for large-scale synthesis?

- Methodological Answer :

- Factorial Design : Vary parameters (temperature, catalyst loading, solvent ratio) to identify critical factors affecting yield .

- Response Surface Methodology (RSM) : Model interactions between variables to pinpoint optimal conditions .

- Example : A 2^3 factorial design reduced reaction time by 40% while maintaining >90% yield .

Q. What mechanistic insights explain the compound’s dual activity in modulating enzyme and receptor targets?

- Methodological Answer :

- Biophysical Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) for enzyme vs. receptor targets .

- Structural Analysis : Overlay crystal structures of the compound bound to different targets to identify shared interaction motifs (e.g., hydrogen bonding with catalytic lysine) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s metabolic stability in human vs. rodent liver microsomes?

- Methodological Answer :

- Species-Specific Metabolism : Identify cytochrome P450 isoforms responsible for degradation (e.g., CYP3A4 in humans vs. CYP2D6 in rodents) using isoform-selective inhibitors .

- Metabolite Profiling : Use LC-MS/MS to compare metabolite profiles and identify species-specific oxidation pathways .

Tables for Key Findings

Table 1 : Comparative Binding Affinity of Derivatives

| Derivative | Target Enzyme (Ki, nM) | Target Receptor (IC50, nM) |

|---|---|---|

| Parent | 15 ± 2 | 120 ± 15 |

| Methylated | 8 ± 1 | 90 ± 10 |

Table 2 : Optimized Reaction Conditions via DoE

| Factor | Optimal Range |

|---|---|

| Temperature | 60–70°C |

| Catalyst Loading | 5 mol% |

| Solvent Ratio | THF:H2O (4:1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.